Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h4,6-7,11,13H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKYJEWLFNHBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620639 | |
| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176641-35-3 | |
| Record name | Methyl 1,2,3,4-tetrahydro-6-methoxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176641-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176641-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Metal-Free Hydrogenation Using Tris(pentafluorophenyl)borate
A pioneering method involves the metal-free hydrogenation of methyl 6-methoxyquinoline-2-carboxylate (CAS 176641-33-1) using tris(pentafluorophenyl)borate (B(C6F5)3) under high-pressure hydrogen . The reaction proceeds in dry toluene at 110°C under 40 atm H2 pressure for 12 hours, achieving an 82% yield (Table 1).
Procedure :
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In a nitrogen-filled glovebox, B(C6F5)3 (0.020 mmol) and methyl 6-methoxyquinoline-2-carboxylate (0.40 mmol) are dissolved in dry toluene (1.5 mL).
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The mixture is transferred to an autoclave, purged with H2, and pressurized to 40 atm.
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Stirring at 110°C for 12 hours followed by silica gel chromatography (petroleum ether/ethyl acetate) yields the product as a light yellow oil .
Key Advantages :
Table 1: Reaction Conditions and Yield for Metal-Free Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | B(C6F5)3 (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| H2 Pressure | 40 atm |
| Time | 12 h |
| Yield | 82% |
Grignard Reagent Addition Followed by Reduction
An alternative route involves Grignard reagent addition to 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, followed by dehydration and reduction . Although initially developed for 3,4-diaryl-tetrahydroquinolines, this method adapts to synthesize the target compound via intermediate phenolic derivatives.
Procedure :
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Grignard Addition : 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one reacts with methylmagnesium bromide to form a tertiary alcohol.
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Dehydration : Treatment with acidic conditions (e.g., H2SO4) eliminates water, yielding a dihydroquinoline.
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Reduction : Catalytic hydrogenation (Pd/C, H2) or borane-mediated reduction saturates the quinoline ring .
Challenges :
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Direct reduction of dihydroquinolin-4-ones using LiAlH4 or Pd/C led to inseparable byproducts .
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Demethylation side reactions require careful control of BBr3 stoichiometry .
Catalytic Hydrogenation in Trifluoroethanol (TFE)
Hydrogenation in TFE solvent enhances reaction efficiency due to hydrogen bonding between TFE and the substrate . Although demonstrated for 2-methylquinoline, this method applies to methyl 6-methoxyquinoline-2-carboxylate with modifications.
Procedure :
-
A solution of methyl 6-methoxyquinoline-2-carboxylate and catalyst (e.g., Pd/C) in TFE is pressurized with H2 (20 atm).
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Stirring at room temperature for 1–4 hours achieves full conversion in TFE, compared to <5% in methanol or water .
Table 2: Solvent Effects on Hydrogenation Efficiency
| Solvent | pKa | Conversion (%) |
|---|---|---|
| TFE | 12.5 | 83 |
| MeOH | 15.5 | 5 |
| H2O | 15.7 | 0 |
Mechanistic Insight :
-
TFE’s strong hydrogen-bonding capability activates the substrate, facilitating H2 dissociation on the catalyst surface .
Multi-Step Synthesis via Ullmann and Buchwald-Hartwig Coupling
A modular route employs Ullmann condensation and Buchwald-Hartwig coupling to assemble the tetrahydroquinoline core from aniline derivatives .
Procedure :
-
Ullmann Condensation : 4-Methoxyaniline reacts with methyl 3-bromo-5-substituted benzoate using Cu/Cu2O, forming a biaryl intermediate.
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Buchwald-Hartwig Coupling : Palladium-catalyzed coupling installs substituents at the C3 position.
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Cyclization and Reduction : Acid-mediated cyclization followed by hydrogenation yields the tetrahydroquinoline .
Advantages :
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
Pharmaceutical Development
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. Its unique mechanism of action makes it a candidate for developing therapeutic agents aimed at treating neurological disorders. Research has shown that derivatives of this compound exhibit properties that may be beneficial in managing conditions such as Alzheimer’s and Parkinson’s diseases .
Key Insights:
- Therapeutic Potential: Investigated for effects on neurotransmitter systems.
- Unique Mechanism: Offers alternatives to existing medications, potentially improving treatment efficacy.
Neuroprotective Studies
The compound's ability to protect neuronal cells from oxidative stress and apoptosis is under investigation. Studies indicate that it may enhance neuronal survival and function, which could lead to advancements in treatments for neurodegenerative diseases .
Case Study:
- Alzheimer's Disease Models: In vitro studies have demonstrated that this compound can mitigate cell death in neuronal cell lines exposed to toxic agents.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. Its consistent chemical properties allow for the calibration of analytical techniques such as chromatography and spectroscopy .
Applications:
- Quality Control: Utilized in laboratories to ensure the accuracy and reliability of chemical analyses.
- Method Development: Aids in the development of new analytical methods by providing a benchmark for comparison.
Natural Product Synthesis
This compound acts as a versatile building block in organic synthesis. Its structural characteristics facilitate the creation of complex organic molecules, making it valuable in the synthesis of new drugs and materials .
Synthesis Applications:
- Complex Molecule Formation: Used in the synthesis of various natural products with pharmacological significance.
- Specialty Chemicals: Contributes to the development of niche chemicals with specific applications.
Biochemical Research
This compound is also being studied for its role in modulating neurotransmitter systems. Research into its interactions with various biological targets is crucial for understanding its potential clinical applications .
Research Highlights:
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes structural features, molecular properties, and biological activities of methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate and its analogs:
Key Observations:
- Substituent Effects: The presence of a methoxy group in the target compound increases polarity and molecular weight compared to non-methoxy analogs (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline). Esters (methyl/ethyl) enhance hydrophobicity relative to carboxylic acids or hydroxyl groups.
- Isoquinoline vs.
- Biological Activity : The 2-methyl-5-hydroxy analog exhibits significant analgesic activity, while the target compound’s bioactivity remains underexplored .
Biological Activity
Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTHQC, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- CAS Number : 176641-34-2
MTHQC is characterized by a tetrahydroquinoline core structure, which is known for its reactivity and ability to interact with various biological targets. The presence of the methoxy and carboxylate functional groups enhances its solubility and biological activity.
1. Antioxidant Properties
MTHQC exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for protecting cellular components from damage and may contribute to its potential therapeutic effects against diseases associated with oxidative damage.
2. Antimicrobial Activity
Research indicates that MTHQC possesses antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
3. Anticancer Potential
MTHQC has shown promise in cancer research as a potential anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been linked to the inhibition of key enzymes involved in tumor growth.
The biological activity of MTHQC can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MTHQC may inhibit enzymes that are crucial for the survival and proliferation of cancer cells or pathogens.
- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antioxidant Activity
A study conducted on MTHQC demonstrated its ability to reduce lipid peroxidation in rat liver homogenates, indicating strong antioxidant properties. The compound was found to significantly lower malondialdehyde levels, a marker of oxidative stress.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that MTHQC exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.
Case Study 3: Anticancer Effects
A recent investigation into the anticancer properties of MTHQC showed that it could inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The study suggested that MTHQC induces cell cycle arrest at the G1 phase, leading to apoptosis.
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| MTHQC | Antioxidant, Antimicrobial, Anticancer | Tetrahydroquinoline core with methoxy group |
| Curcumin | Anti-inflammatory, Antioxidant | Derived from turmeric; broad-spectrum effects |
| Quercetin | Antioxidant, Anti-inflammatory | Flavonoid; known for cardiovascular benefits |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, methoxy groups typically resonate at δ 3.6–3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 245 [M] for related derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX programs refine structures using diffraction data, identifying intermolecular interactions like C–H⋯π bonds .
How do crystallographic refinement tools like SHELXL improve structural accuracy?
Advanced Research Question
SHELXL employs least-squares refinement against X-ray data, optimizing atomic coordinates and thermal parameters. For methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives, SHELXL resolved C–H⋯O hydrogen bonds (2.50–2.65 Å) and π-stacking interactions (3.8 Å interplanar distances), critical for understanding solid-state behavior . Advanced features like TWIN and HKLF5 handle twinned crystals and high-resolution data, reducing R-factor discrepancies (<5%) .
What pharmacological applications are explored for tetrahydroquinoline derivatives?
Advanced Research Question
Tetrahydroquinolines are investigated as orexin-1 receptor antagonists (e.g., compound 33 in ) with modifications enhancing blood-brain barrier permeability. Structure-activity relationship (SAR) studies show that methoxy and carbamate groups modulate receptor binding affinity. Derivatives like 6,7-dimethoxy-2-methyl-tetrahydroisoquinoline exhibit neuroactive potential, suggesting applications in CNS disorders .
What purification strategies are effective for isolating this compound?
Basic Research Question
- Recrystallization : Ethanol or methylene chloride/hexane mixtures yield high-purity crystals (e.g., 73% recovery) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers. For example, compound 33 was purified using 20% ethyl acetate in hexane .
- Acid-Base Extraction : Adjusting pH to 10 with NaHCO₃ removes acidic impurities .
How can stereochemical ambiguity in tetrahydroquinoline derivatives be resolved?
Advanced Research Question
Stereochemistry is often ambiguous in NMR due to conformational flexibility. X-ray crystallography definitively assigns configurations. For cis/trans isomers, NOESY correlations or coupling constants () in H NMR provide clues. In one study, cis-configuration was confirmed via Hz between axial protons, supported by X-ray data . Chiral HPLC or enzymatic resolution can isolate enantiomers for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
